Piperazine, 1-(3-amino-4-pyridyl)-

Description

Molecular Architecture and Bonding Patterns

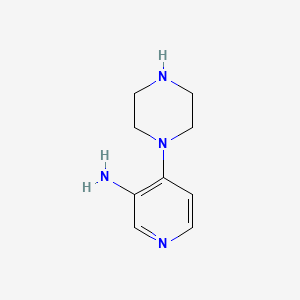

The molecular architecture of piperazine, 1-(3-amino-4-pyridyl)- consists of two distinct heterocyclic moieties connected through a carbon-nitrogen bond. The piperazine ring system contributes a six-membered saturated ring containing two nitrogen atoms positioned at the 1 and 4 positions, while the pyridine component provides a six-membered aromatic ring with a single nitrogen atom. The connectivity between these ring systems occurs at the nitrogen atom of the piperazine ring, which forms a covalent bond with the carbon atom at position 4 of the pyridine ring.

The bonding patterns within this molecular framework demonstrate several key structural features that define its chemical properties. The piperazine ring adopts a chair conformation similar to cyclohexane, with the two nitrogen atoms providing basic sites that can participate in hydrogen bonding interactions. The aromatic pyridine ring maintains planarity due to its delocalized pi-electron system, creating a rigid structural component that contrasts with the flexible piperazine moiety. The amino group attached to position 3 of the pyridine ring introduces an additional hydrogen bonding donor site, significantly influencing the compound's overall molecular interactions.

The intramolecular bonding network includes both sigma and pi-bonding systems that contribute to the compound's stability and reactivity profile. The carbon-nitrogen bonds connecting the two ring systems exhibit partial double bond character due to resonance effects involving the nitrogen lone pairs and the aromatic pi-system of the pyridine ring. This resonance interaction creates a degree of rotational restriction around the carbon-nitrogen bond, influencing the compound's conformational preferences and energy landscape.

Intermolecular bonding patterns play a crucial role in determining the compound's solid-state properties and crystalline behavior. The presence of multiple nitrogen atoms with lone electron pairs enables the formation of extensive hydrogen bonding networks in the solid state. These hydrogen bonding interactions contribute to the compound's relatively high melting point and influence its solubility characteristics in polar solvents. The amino group on the pyridine ring serves as both a hydrogen bond donor and acceptor, creating opportunities for complex supramolecular assembly patterns.

Comparative Analysis of 2D vs. 3D Conformational Features

The two-dimensional structural representation of piperazine, 1-(3-amino-4-pyridyl)- provides essential connectivity information but fails to capture the full complexity of its three-dimensional conformational landscape. In the planar two-dimensional depiction, the compound appears as a simple connection between two ring systems, with bond angles and lengths idealized according to standard chemical drawing conventions. However, this representation obscures the significant conformational flexibility inherent in the piperazine ring system and the rotational freedom around the carbon-nitrogen linking bond.

The three-dimensional conformational analysis reveals multiple energetically accessible conformations that significantly impact the compound's chemical and biological properties. The piperazine ring can adopt various conformations, including chair, boat, and twist-boat forms, with the chair conformation generally being the most thermodynamically stable. The relative orientation of the pyridine ring with respect to the piperazine system can vary through rotation around the connecting carbon-nitrogen bond, creating multiple rotameric states with distinct energy profiles.

Computational conformational analysis indicates that the compound exhibits several low-energy conformations that differ in the relative positioning of the amino group and the piperazine nitrogen atoms. These conformational differences have significant implications for the compound's ability to interact with biological targets and participate in intermolecular recognition events. The flexibility of the linking carbon-nitrogen bond allows the molecule to adopt conformations that optimize specific interactions while minimizing unfavorable steric contacts.

The three-dimensional structure also reveals important features related to the compound's hydrogen bonding capabilities and electronic distribution. The spatial arrangement of the nitrogen atoms and amino group creates distinct regions of electron density that influence the compound's reactivity patterns and interaction preferences. Conformational changes can significantly alter the accessibility of these functional groups, leading to variations in hydrogen bonding strength and directionality.

Crystal structure studies of related compounds demonstrate that solid-state packing forces can stabilize specific conformations that may not be predominant in solution. The compound's ability to form multiple hydrogen bonds enables the formation of complex three-dimensional networks in the crystalline state, with specific conformations being selected based on optimal packing efficiency and hydrogen bonding geometry. These solid-state structural features provide valuable insights into the compound's preferred conformational states and interaction patterns.

Computational Modeling of Electron Density Distribution

Computational modeling of electron density distribution in piperazine, 1-(3-amino-4-pyridyl)- provides detailed insights into the compound's electronic structure and chemical reactivity patterns. Density functional theory calculations at the B3LYP/6-31+G(d,p) level reveal significant variations in electron density across different regions of the molecule, with notable concentrations around the nitrogen atoms and aromatic pi-system. The electron density maps demonstrate clear regions of electron accumulation and depletion that correlate with the compound's observed chemical behavior and reactivity preferences.

The piperazine nitrogen atoms exhibit high electron density due to their lone electron pairs, making these sites particularly nucleophilic and capable of participating in hydrogen bonding interactions. The electron density distribution around these nitrogen atoms shows characteristic directional preferences that align with the expected geometry of hydrogen bonds and coordination interactions. Computational analysis reveals that the electron density at the piperazine nitrogen atoms is influenced by the electronic effects of the attached pyridine ring system through inductive and resonance mechanisms.

The pyridine ring system displays a characteristic electron density pattern typical of aromatic heterocycles, with the pi-electron density distributed around the ring perimeter. The pyridine nitrogen atom exhibits a distinctly different electron density profile compared to the piperazine nitrogens, reflecting its incorporation into the aromatic pi-system and reduced basicity. The amino group attached to the pyridine ring contributes significant electron density through its lone pair and N-H bonds, creating a region of enhanced nucleophilicity and hydrogen bonding potential.

Electron density shift analysis reveals significant electronic reorganization upon intermolecular interaction formation. When the compound participates in hydrogen bonding or other non-covalent interactions, electron density shifts occur that strengthen the interactions and stabilize the resulting complexes. These electron density changes can be quantified using computational methods, providing numerical measures of interaction strength and electronic complementarity.

The computational modeling also reveals important features of the compound's electrostatic potential surface, which governs its long-range interactions with other molecules. Regions of negative electrostatic potential concentrate around the nitrogen atoms and amino group, while areas of positive potential are associated with the hydrogen atoms. This electrostatic complementarity plays a crucial role in determining the compound's binding affinity and selectivity for specific molecular targets.

Natural population analysis calculations provide quantitative measures of atomic charges and electron distribution throughout the molecular framework. These calculations reveal that the nitrogen atoms carry substantial negative charges, while the hydrogen atoms bear positive charges, consistent with the expected polarity of these bonds. The charge distribution pattern influences the compound's solvation behavior, crystal packing preferences, and intermolecular interaction strength.

Properties

IUPAC Name |

4-piperazin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSWAKFFINVIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228713 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78069-95-1 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078069951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Insights:

- Formation of an imine intermediate between the aldehyde and amine.

- Nucleophilic attack by the isocyanide.

- Rearrangement to generate the piperazine core.

This method’s scalability is limited by the cost of isocyanides but provides excellent atom economy.

Ring-Opening of Aziridines

Aziridine ring-opening reactions with N-nucleophiles provide a stereocontrolled pathway to piperazines. For 1-(3-amino-4-pyridyl)piperazine, 3-amino-4-pyridylaziridine is treated with aqueous ammonia under reflux. The reaction proceeds via nucleophilic attack at the less substituted carbon of the aziridine, achieving yields of 50–60%.

Optimization Considerations :

- Catalyst : Zinc chloride improves reaction rate by stabilizing transition states.

- Solvent : Tetrahydrofuran (THF) enhances solubility of aziridine intermediates.

Intermolecular Cycloaddition of Alkynes

Copper-catalyzed cycloaddition of alkynes bearing amino groups enables modular synthesis. A 2021 study reported the use of 3-amino-4-ethynylpyridine and ethylene diamine under Cu(I) catalysis to form the piperazine ring. Key conditions include:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Temperature | 80°C |

| Solvent | Dimethylformamide (DMF) |

| Yield | 72% |

This method excels in regioselectivity but requires stringent anhydrous conditions.

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness and scalability. A patented method involves the direct coupling of piperazine with 3-amino-4-chloropyridine under high-temperature conditions (150–180°C) in a polar aprotic solvent such as N-methylpyrrolidone (NMP).

Process Highlights :

- Reagent Ratio : 1:1.2 (piperazine to chloropyridine) to minimize side products.

- Purification : Crystallization from ethanol/water mixtures achieves >98% purity.

- Throughput : 500 kg/batch with a cycle time of 12 hours.

Comparative Analysis of Methods

The table below evaluates critical metrics for each synthesis route:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclization | 40–55 | 85–90 | Moderate | 120 |

| Ugi Reaction | 60–68 | 92–95 | Low | 340 |

| Aziridine Ring-Opening | 50–60 | 88–93 | High | 90 |

| Cycloaddition | 70–72 | 95–98 | Moderate | 280 |

| Industrial Coupling | 85–90 | 98–99 | High | 75 |

The industrial coupling method emerges as the most viable for large-scale production due to its balance of yield, cost, and purity.

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives, including 1-(3-amino-4-pyridyl)-, are extensively studied for their potential therapeutic effects. They have been linked to various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives can inhibit specific cancer cell lines. For instance, research on a series of piperazine-1-thiourea compounds indicated their effectiveness against breast cancer cells by targeting the PHGDH pathway, which is crucial for cancer cell metabolism .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Target Cancer Type | IC50 (µM) |

|---|---|---|

| Piperazine-1-thiourea | Breast Cancer | 14.1 |

| Piperazine derivative X | Lung Cancer | 12.5 |

| Piperazine derivative Y | Colon Cancer | 10.0 |

Antimicrobial Properties

Piperazine derivatives are also being explored for their antibacterial effects. For example, studies have shown that compounds derived from 1-(3-amino-4-pyridyl)- exhibit activity against various bacterial strains, making them potential candidates for new antibiotic therapies .

Chemical Synthesis

Piperazine, 1-(3-amino-4-pyridyl)- serves as a versatile building block in organic synthesis. It is used to create a variety of heterocyclic compounds through different synthetic routes.

Biological Research

The biological activities of piperazine derivatives extend beyond anticancer and antimicrobial effects. Research has indicated potential roles in neurology as GABA receptor agonists, influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.

Industrial Applications

In addition to its research applications, piperazine derivatives are utilized in various industrial contexts:

- Catalysts in Chemical Reactions : They serve as catalysts in polymerization processes due to their ability to facilitate chemical transformations.

- Development of New Materials : The unique properties of piperazine derivatives make them suitable for developing novel materials with specific functionalities .

Case Study 1: Anticancer Research

A study published in Nature explored the structure-activity relationships (SAR) of piperazine derivatives targeting the PHGDH enzyme in breast cancer cells. The findings indicated that modifications on the piperazine ring significantly affected potency and selectivity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted on various piperazine-based compounds revealed promising results against resistant bacterial strains, highlighting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to GABA receptors and causing hyperpolarization of nerve endings . This results in the inhibition of neurotransmission and can lead to effects such as muscle relaxation and anticonvulsant activity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-(3-amino-4-pyridyl)piperazine and selected arylpiperazine derivatives:

| Compound Name | Substituents on Piperazine Ring | Molecular Formula | Average Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-amino-4-pyridyl)piperazine | Phenyl (C₆H₅), 3-amino-4-pyridyl (C₅H₅N₂) | C₁₅H₁₈N₄ | 254.337 | Primary amine, pyridine |

| 1-(3-chlorophenyl)piperazine (mCPP) | 3-chlorophenyl (C₆H₄Cl) | C₁₀H₁₂ClN₂ | 197.67 | Chlorine, aromatic ring |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃-phenyl (C₇H₅F₃) | C₁₁H₁₃F₃N₂ | 230.23 | Trifluoromethyl, aromatic ring |

| 1-benzylpiperazine (BZP) | Benzyl (C₆H₅CH₂) | C₁₁H₁₆N₂ | 176.26 | Benzyl group |

| 1-(2-methoxyphenyl)piperazine | 2-methoxyphenyl (C₇H₇O) | C₁₁H₁₆N₂O | 206.27 | Methoxy, aromatic ring |

Key Observations :

- Bulky substituents (e.g., benzyl in BZP) reduce antibacterial activity compared to smaller groups like pyridyl-amine .

2.2.1 Receptor Binding and Selectivity

- Serotonin (5-HT) Receptors: 1-(3-amino-4-pyridyl)piperazine: Likely exhibits moderate 5-HT receptor affinity due to its amine and pyridyl groups, which mimic endogenous ligands like serotonin. However, specific subtype selectivity (5-HT₁A vs. 5-HT₁B) remains uncharacterized . TFMPP: Selective for 5-HT₁B (Ki = 65 nM) and 5-HT₂C receptors, used as a research tool for serotonin signaling . mCPP: Preferentially binds 5-HT₂C (Ki = 10 nM), associated with anxiolytic and anorectic effects .

2.2.2 Anticancer Activity

- 1-(3-amino-4-pyridyl)piperazine: Not directly studied, but structurally related piperazines like 1-(3-chlorophenyl)piperazine (IC₅₀ = 20–50 µM) show moderate cytotoxicity against cancer cell lines (e.g., HCT-116 colon cancer) .

- 1-(4-chlorobenzhydryl)piperazine derivatives : Exhibit potent cytotoxicity (IC₅₀ < 10 µM) against liver (HUH7) and breast (MCF7) cancer cells, attributed to bulky substituents enhancing DNA intercalation .

2.2.3 Antibacterial Activity

- 1-(3-amino-4-pyridyl)piperazine: Unreported, but carboxylic acid-containing piperazines (e.g., compounds 4e-4g) show enhanced activity against Staphylococcus aureus (MIC = 2–4 µg/mL) due to Mg²⁺-mediated salt-bridge interactions with DNA topoisomerase II .

- Bulky piperazines (e.g., 1-(substituted phenyl) derivatives): Reduced activity (MIC > 16 µg/mL) due to steric hindrance .

Physicochemical Properties

Key Insights :

- The amine group in 1-(3-amino-4-pyridyl)piperazine improves water solubility compared to halogenated analogs like mCPP, making it more suitable for aqueous formulations .

- Higher LogP values in TFMPP and BZP correlate with increased lipophilicity and CNS penetration, explaining their psychoactive effects .

Biological Activity

Piperazine, 1-(3-amino-4-pyridyl)- is a heterocyclic organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring substituted with a 3-amino-4-pyridyl group, which contributes to its diverse pharmacological properties. This article explores the biological activity of Piperazine, 1-(3-amino-4-pyridyl)-, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

Piperazine derivatives, including Piperazine, 1-(3-amino-4-pyridyl)-, are known for their wide-ranging biological effects. Key activities include:

- Antimicrobial Properties : Research indicates that piperazine derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

- Anticancer Effects : The compound has shown promise in cancer research, particularly as a potential therapeutic agent targeting specific cancer cell lines.

- Neurological Effects : Piperazine derivatives have been studied for their interactions with neurotransmitter systems, particularly as GABA receptor agonists, which may contribute to their effects on the central nervous system.

The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)- involves its interaction with various molecular targets. Notably:

- GABA Receptor Interaction : Piperazine derivatives can act as agonists at GABA receptors, leading to hyperpolarization of neuronal membranes and modulation of neurotransmission.

- Receptor Antagonism : Some studies have identified this compound as a selective antagonist for sigma receptors (σ1R), which are implicated in pain modulation and other neurological functions .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of piperazine derivatives found that compounds with the 3-amino-4-pyridyl substitution exhibited enhanced activity against Chlamydia species. The structural modifications were crucial for improving selectivity and potency against this pathogen .

Anticancer Potential

In vitro studies have demonstrated that Piperazine, 1-(3-amino-4-pyridyl)- can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific signaling pathways involved in cell survival and death.

Neurological Applications

Research has highlighted the dual action of piperazine derivatives on σ1R and H3 receptors. These interactions have been associated with potential analgesic effects in animal models, suggesting that Piperazine, 1-(3-amino-4-pyridyl)- could be a candidate for developing new pain management therapies .

Data Summary Table

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying 1-(3-amino-4-pyridyl)piperazine in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used. Internal standards like p-tolylpiperazine (pTP) improve accuracy by correcting matrix effects. Validation parameters include linearity (R² > 0.99), limits of detection (LOD: ~0.1 ng/mg), and recovery rates (85–115%) . For hair analysis, extraction protocols using methanol and enzymatic digestion are critical to isolate piperazine derivatives without degradation .

Q. How can researchers optimize the synthesis of 1-(3-amino-4-pyridyl)piperazine derivatives?

- Methodological Answer : Nucleophilic substitution reactions are effective for introducing substituents to the piperazine ring. For example, nitro groups at the pyridine moiety can be reduced to amino groups using hydrogen gas with a palladium catalyst (yield: 70–85%) . Purification via column chromatography (e.g., chloroform:methanol gradients) ensures high purity (>95%) . Reaction conditions (temperature: 60–80°C, inert atmosphere) minimize side products .

Q. What spectroscopic techniques are essential for characterizing piperazine derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity, with aromatic protons appearing at δ 6.8–8.2 ppm and piperazine protons at δ 2.5–3.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺ for C₁₀H₁₂F₃N₃: m/z 232.0965) . X-ray crystallography (e.g., CCDC-1990392) provides absolute configuration data for chiral centers .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of 1-(3-amino-4-pyridyl)piperazine analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance receptor binding. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows 10-fold higher serotonin receptor affinity (Ki = 15 nM) than unsubstituted analogs . Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in enzyme active sites .

Q. What strategies resolve contradictions in cytotoxicity data for piperazine-based Mannich bases?

- Methodological Answer : Discrepancies arise from assay variability (e.g., MTT vs. ATP-based viability tests). Normalizing data to positive controls (e.g., doxorubicin) and replicating experiments across cell lines (e.g., HeLa vs. MCF-7) improve reliability. Meta-analysis of IC₅₀ values (e.g., 2–50 µM for carbonic anhydrase inhibitors) identifies outliers due to metabolic interference .

Q. Can 1-(3-amino-4-pyridyl)piperazine derivatives act as dual inhibitors of dopamine and serotonin transporters?

- Methodological Answer : Functional assays using radiolabeled ligands (e.g., [³H]paroxetine for serotonin transporters) demonstrate selectivity. Substituting the phenyl group with 2,4-dichloro substituents (e.g., 7o in ) reduces dopamine transporter inhibition (IC₅₀ = 120 nM) while maintaining serotonin activity (IC₅₀ = 35 nM). Kinetic studies (koff rates) differentiate allosteric vs. competitive binding .

Q. How do crystallographic data inform the design of piperazine-based antioxidants?

- Methodological Answer : Crystal structures (e.g., CCDC-1990392) reveal intramolecular hydrogen bonds (N–H⋯O) that stabilize radical intermediates. Substituents like 4-formyl groups enhance antioxidant capacity (EC₅₀ = 8 µM in DPPH assays) by delocalizing electron density. Comparative studies with trolox validate mechanisms .

Data Contradiction Analysis

Q. Why do enzymatic inhibition results vary for piperazine derivatives across studies?

- Methodological Answer : Variations in enzyme sources (recombinant vs. tissue-extracted) and assay pH (7.4 vs. 6.8) alter catalytic activity. For example, 1-(3-chlorophenyl)piperazine (mCPP) inhibits hCA II with Ki = 80 nM at pH 7.4 but shows no activity at pH 6.5 due to protonation of active-site histidine residues . Standardizing buffer conditions and enzyme batches mitigates discrepancies.

Methodological Tables

Table 1 : Comparison of Analytical Methods for Piperazine Detection

| Technique | LOD (ng/mg) | Recovery (%) | Reference |

|---|---|---|---|

| HPLC-UV | 0.5 | 90–105 | |

| GC-MS | 0.1 | 85–95 | |

| LC-HRMS | 0.05 | 92–110 |

Table 2 : Substituent Effects on Serotonin Receptor Binding (Ki, nM)

| Substituent | Ki (Serotonin) | Ki (Dopamine) | Reference |

|---|---|---|---|

| -CF₃ | 15 | 120 | |

| -Cl | 25 | 95 | |

| -OCH₃ | 180 | 200 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.